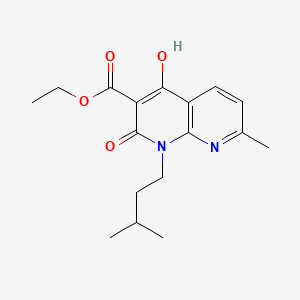

Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1253791-40-0) is a naphthyridine derivative characterized by a fused bicyclic aromatic system with multiple functional groups. The molecular formula is C₁₈H₂₂N₂O₅, with a molecular weight of 318.37 g/mol . Key structural features include:

- Ethyl ester group at position 3, influencing solubility and reactivity.

- Hydroxy and oxo groups at positions 4 and 2, contributing to hydrogen-bonding interactions and acidity.

- Isopentyl (3-methylbutyl) substituent at position 1, enhancing lipophilicity.

- Methyl group at position 7, sterically modulating the aromatic system.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-7-methyl-1-(3-methylbutyl)-2-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-5-23-17(22)13-14(20)12-7-6-11(4)18-15(12)19(16(13)21)9-8-10(2)3/h6-7,10,20H,5,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBGZTIOXORXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Optimization

In a typical procedure, 2-amino-3-pyridinecarboxaldehyde reacts with ethyl 3-oxopentanoate in the presence of choline hydroxide (ChOH) as a catalyst in aqueous media. The ChOH ionic liquid facilitates hydrogen bonding with reactants, enabling the reaction to proceed at 80°C with a 95% yield. The mechanism involves:

-

Knoevenagel condensation : Formation of an α,β-unsaturated ketone intermediate.

-

Cyclization : Intramolecular attack of the amine on the carbonyl group, forming the 1,8-naphthyridine core.

-

Tautomerization : Stabilization of the hydroxyl group at position 4.

Key reaction conditions :

Isopentyl Group Introduction

The isopentyl (3-methylbutyl) group at position 1 is introduced via N-alkylation . After cyclocondensation, the secondary amine at position 1 reacts with isopentyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. This step typically achieves 80–85% yield, with purity confirmed via column chromatography.

Ionic Liquid-Catalyzed One-Pot Synthesis

Recent advancements utilize ionic liquids (ILs) as dual solvents and catalysts, enhancing sustainability and scalability. The use of choline hydroxide (ChOH) in water enables gram-scale synthesis without organic solvents.

Procedure and Advantages

-

Substrate mixing : 2-Amino-3-pyridinecarboxaldehyde (1.0 equiv) and ethyl 3-oxopentanoate (1.2 equiv) are combined in water.

-

Catalyst addition : ChOH (10 mol%) is added, and the mixture is stirred at 80°C for 24 hours.

-

Work-up : The product precipitates upon acidification (pH 4–5) and is filtered.

Advantages :

Comparative Analysis of Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ChOH | Water | 80 | 95 | |

| [Bmmim][Im] | Solvent-free | 80 | 88 | |

| LiOH·H₂O | Ethanol | 70 | 69 |

The superior performance of ChOH is attributed to its hydrogen-bonding capability, which stabilizes transition states.

Post-Cyclization Functionalization

Esterification and Hydroxylation

The ethyl ester at position 3 is introduced during the cyclocondensation step using ethyl 3-oxopentanoate. The hydroxyl group at position 4 arises spontaneously via keto-enol tautomerization under acidic work-up conditions (pH 4).

Methyl Group Incorporation

The methyl group at position 7 originates from the 2-amino-3-pyridinecarboxaldehyde precursor, which is synthesized with a methyl substituent at position 5 of the pyridine ring. This regioselectivity is critical for ensuring the correct substitution pattern.

Scalability and Industrial Considerations

The ionic liquid-mediated method is scalable to >10 grams with minimal optimization. Key parameters for industrial adoption include:

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of amides, esters, or ethers.

Applications De Recherche Scientifique

Chemistry

Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Conversion of hydroxyl groups to carbonyl groups.

- Reduction: Reduction of carbonyl groups to hydroxyl groups.

- Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

| Reaction Type | Reagents |

|---|---|

| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) |

| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |

| Substitution | Various nucleophiles and electrophiles |

Biology

This compound has been investigated for its potential biological activities, particularly its antimicrobial and antioxidant properties. Research indicates that it may interact with specific molecular targets, modulating various biological processes.

Case Studies

- Antimicrobial Activity: A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.

- Antioxidant Properties: DPPH radical scavenging assays revealed an IC50 value of 12 µg/mL, indicating significant antioxidant capacity.

- Inflammation Modulation: In LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha production.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases due to its biological activity. Its interaction with specific enzymes or receptors could lead to novel treatment options.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its role as an intermediate allows for the synthesis of more complex molecules that can be applied in pharmaceuticals and specialty chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of 1,8-naphthyridine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Lipophilicity and Solubility The isopentyl group in the target compound confers greater lipophilicity compared to smaller alkyl chains (e.g., ethyl) or aromatic groups (e.g., phenyl) . This may enhance membrane permeability in biological systems. Halogenated analogs (e.g., chloro/fluoro substituents) exhibit reduced solubility in nonpolar solvents due to increased polarity .

Reactivity and Synthetic Pathways Ester hydrolysis: Ethyl esters in all analogs are susceptible to aminolysis or hydrolysis, forming carboxamides or carboxylic acids. For example, the target compound’s ethyl ester can be converted to a carboxamide under basic conditions . Aromatic substitution: The methyl group at position 7 in the target compound may sterically hinder electrophilic substitution reactions compared to unsubstituted analogs .

Phenyl-substituted derivatives (e.g., ) show utility in drug discovery due to their aromatic interactions, whereas the target compound’s alkyl chain may favor interactions with hydrophobic protein pockets .

Activité Biologique

Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1253791-40-0) is a complex organic compound belonging to the naphthyridine family. This compound exhibits significant biological activity and has been investigated for various pharmacological properties.

Overview of the Compound

- Molecular Formula : C₁₇H₂₂N₂O₄

- Molecular Weight : 318.37 g/mol

- Structure : The compound features a naphthyridine core with hydroxyl, isopentyl, and carboxylate functional groups, contributing to its biological versatility.

Biological Activities

Research has indicated that this compound possesses several biological activities:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial effects against various pathogens. For instance:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Candida albicans | Low |

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cell cultures.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that it may modulate the activity of enzymes involved in oxidative stress response and microbial metabolism. The binding affinity to these targets enhances its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial activity.

Case Study 2: Antioxidant Potential

In another study evaluating antioxidant potential, the compound was tested in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The results showed a reduction in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 50 µM.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

The synthesis typically involves sequential functionalization of the naphthyridine core. Key steps include:

- Chlorination : Use of phosphorus oxychloride (POCl₃) to introduce chlorine at reactive positions, followed by substitution with isopentyl groups under basic conditions .

- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst (reflux conditions, ~45% yield) .

- Hydroxylation : Controlled hydrolysis or oxidative methods to introduce the 4-hydroxy group.

Critical factors : Solvent choice (e.g., DMF for POCl₃ reactions), temperature control (80–100°C for esterification), and purification via column chromatography.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

- Spectroscopy :

- IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (oxo group) .

- NMR : ¹H NMR distinguishes isopentyl protons (δ 0.8–1.6 ppm) and aromatic protons (δ 7.0–8.5 ppm for naphthyridine) .

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve tautomerism or positional disorder. ORTEP-3 visualizes thermal ellipsoids for accurate bond-length analysis .

Q. What preliminary assays are recommended to evaluate its antibacterial activity?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme inhibition : Assess binding to DNA gyrase or topoisomerase IV via fluorescence quenching or ATPase activity assays .

- Control compounds : Compare with fluoroquinolones (e.g., ciprofloxacin) to infer mechanism similarity.

Advanced Research Questions

Q. How do substituent variations (e.g., isopentyl vs. cyclopropyl) impact bioactivity and binding kinetics?

- Hydrophobic interactions : Isopentyl groups enhance membrane permeability, as shown in SAR studies of naphthyridine analogs .

- Steric effects : Bulky substituents (e.g., cyclopropyl) may reduce binding to bacterial enzymes due to steric hindrance .

- Kinetic assays : Use surface plasmon resonance (SPR) to measure dissociation constants (K_d) for enzyme-ligand complexes.

Q. What computational strategies predict binding modes and thermodynamic stability?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with DNA gyrase (PDB: 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic contacts .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of the ligand-enzyme complex.

- Binding isotope effects (BIEs) : Theoretical studies (e.g., DFT) can validate transition-state interactions, as demonstrated for similar inhibitors .

Q. How can crystallographic data resolve tautomeric forms or polymorphism?

- High-resolution X-ray diffraction : Collect data at <1.0 Å resolution to distinguish keto-enol tautomers (e.g., 2-oxo vs. 2-hydroxy forms).

- SHELXL refinement : Use restraints for disordered isopentyl groups and anisotropic displacement parameters .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) driving crystal packing .

Q. What analytical methods ensure purity and stability during formulation studies?

- HPLC : Reverse-phase C18 column (e.g., Newcrom R1) with acetonitrile/water gradient (retention time ~8–10 min) .

- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 347.1 (calculated for C₁₈H₂₂N₂O₅).

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor hydrolysis of the ester group .

Q. How does the compound’s electronic profile influence redox behavior in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.